molecular formula C12H12FNO2 B13030841 2-(2-Fluorophenyl)-5-methoxy-3-oxopentanenitrile

2-(2-Fluorophenyl)-5-methoxy-3-oxopentanenitrile

Cat. No.: B13030841
M. Wt: 221.23 g/mol
InChI Key: QEQAQCMGMADAES-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5-methoxy-3-oxopentanenitrile is an organic compound that features a fluorophenyl group, a methoxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5-methoxy-3-oxopentanenitrile can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve high-pressure autoclave reactions. For example, a method may include the addition of a compound, acetonitrile, and glacial acetic acid into a high-pressure autoclave, followed by the addition of platinum and carbon catalysts. The reaction is carried out under specific temperature and pressure conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5-methoxy-3-oxopentanenitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

2-(2-Fluorophenyl)-5-methoxy-3-oxopentanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-methoxy-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-Fluorophenyl)-5-methoxy-3-oxopentanenitrile include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-methoxy-3-oxopentanenitrile

InChI

InChI=1S/C12H12FNO2/c1-16-7-6-12(15)10(8-14)9-4-2-3-5-11(9)13/h2-5,10H,6-7H2,1H3

InChI Key

QEQAQCMGMADAES-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)C(C#N)C1=CC=CC=C1F

Origin of Product

United States

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